molecular formula C28H25Br B14214771 1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene CAS No. 832744-35-1

1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene

Cat. No.: B14214771
CAS No.: 832744-35-1
M. Wt: 441.4 g/mol
InChI Key: QSYJRCKALWETQA-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene is an organic compound characterized by the presence of bromophenyl and hexylphenyl groups attached to a benzene ring through ethynyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene typically involves the coupling of 4-bromophenylacetylene and 4-hexylphenylacetylene with a benzene derivative. The reaction is often catalyzed by palladium complexes under inert conditions to prevent oxidation. The use of copper(I) iodide as a co-catalyst and triethylamine as a base is common in these reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of 1-[(4-phenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene involves its interaction with specific molecular targets. The ethynyl groups facilitate π-π interactions with aromatic systems, while the bromophenyl and hexylphenyl groups provide steric and electronic effects that influence the compound’s reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 1-Bromo-4-[(4-bromophenyl)ethynyl]benzene
  • 4-[(4-Bromophenyl)ethynyl]pyridine
  • 1-Bromo-4-ethynylbenzene

Comparison: 1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene is unique due to the presence of both bromophenyl and hexylphenyl groups, which provide a balance of electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts .

Properties

CAS No.

832744-35-1

Molecular Formula

C28H25Br

Molecular Weight

441.4 g/mol

IUPAC Name

1-bromo-4-[2-[3-[2-(4-hexylphenyl)ethynyl]phenyl]ethynyl]benzene

InChI

InChI=1S/C28H25Br/c1-2-3-4-5-7-23-10-12-24(13-11-23)14-16-26-8-6-9-27(22-26)17-15-25-18-20-28(29)21-19-25/h6,8-13,18-22H,2-5,7H2,1H3

InChI Key

QSYJRCKALWETQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C#CC2=CC(=CC=C2)C#CC3=CC=C(C=C3)Br

Origin of Product

United States

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